N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-(2-methoxyphenyl)ethanediamide
Description
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that features a unique structure combining bithiophene and methoxyphenyl groups
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-24-16-5-3-2-4-15(16)21-19(23)18(22)20-10-8-14-6-7-17(26-14)13-9-11-25-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXGNELMZMVVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the coupling of bithiophene derivatives with methoxyphenyl oxalamide. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the bithiophene core. The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride and the appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the oxalamide linkage can produce primary or secondary amines .
Scientific Research Applications
Organic Electronics
Organic Field-Effect Transistors (OFETs):
The bithiophene unit in N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-(2-methoxyphenyl)ethanediamide contributes to its semiconducting properties, making it suitable for use in OFETs. The unique electronic properties derived from the bithiophene structure enhance charge transport capabilities, which are critical for efficient device performance.
Organic Light-Emitting Diodes (OLEDs):
The compound's ability to facilitate efficient charge injection and transport positions it as a promising candidate for OLED applications. The incorporation of the methoxy group can improve the solubility and processability of the material, which is advantageous for thin-film deposition techniques used in OLED fabrication.
Organic Photovoltaics (OPVs):
Due to its favorable electronic characteristics, this compound can be utilized in OPVs. The bithiophene moiety allows for effective light absorption and exciton generation, while the overall molecular structure can be tailored to optimize energy levels for better charge separation and transport.
Materials Science
Development of Novel Materials:
The unique structural attributes of this compound allow it to be explored in the creation of advanced materials with specific electronic and optical properties. Its potential applications include sensors, light-emitting materials, and conductive polymers.
Polymeric Composites:
Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting composites. The bithiophene structure can provide additional pathways for charge transport within the polymer matrix, improving conductivity.
Medicinal Chemistry
Potential Therapeutic Applications:
The presence of the methoxyphenyl group suggests potential applications in medicinal chemistry. Compounds with similar structures have been investigated for their biological activities, including anticancer properties. Research into structure-activity relationships could reveal new therapeutic agents based on this compound's framework.
Chemical Synthesis
Intermediate in Organic Synthesis:
this compound can serve as an intermediate in various organic synthesis processes. Its functional groups allow for further chemical modifications through oxidation, reduction, or substitution reactions, facilitating the development of more complex molecules.
Mechanism of Action
The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the oxalamide linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-(2-thienyl)oxalamide
- N1-(2-methoxyphenyl)-N2-(2-furyl)oxalamide
- N1-(2-methoxyphenyl)-N2-(2-pyridyl)oxalamide
Uniqueness
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it particularly valuable in the development of advanced materials and as a versatile intermediate in organic synthesis .
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound notable for its unique structural features, which include a bithiophene moiety. This compound has garnered attention in various fields, particularly in organic electronics and medicinal chemistry, due to its potential biological activities and electronic properties.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS. The presence of the bithiophene unit enhances its electronic characteristics, making it suitable for applications in organic semiconductors and as an intermediate in organic synthesis processes.
Structure Comparison Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-methoxyphenyl)-N'-(2-thienyl)ethanediamide | Structure | Contains thiophene instead of bithiophene |
| N-(2-methoxyphenyl)-N'-(2-furyl)ethanediamide | Structure | Incorporates furan ring |
| N-(2-methoxyphenyl)-N'-(4-pyridyl)ethanediamide | Structure | Contains pyridine ring |
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. The bithiophene structure potentially allows for enhanced interactions with biological molecules due to its planar structure and electron-rich nature.
- Metabotropic Glutamate Receptors (mGluRs) : Compounds that modulate mGluRs have been shown to influence social behavior and cognitive functions. For instance, antagonists of mGluR5 can reduce social interaction deficits in animal models, suggesting that similar compounds may exhibit neuroactive properties through modulation of glutamatergic signaling pathways .
- Antioxidant Activity : Preliminary studies suggest that derivatives of bithiophene compounds may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. The electron-rich nature of the bithiophene moiety could facilitate the donation of electrons to free radicals .
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of related bithiophene compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote cell survival through the activation of survival pathways involving mGluRs .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of bithiophene derivatives. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a possible mechanism involving apoptosis induction through mitochondrial pathways .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of compounds related to this compound:
- Cytotoxicity : Studies have shown varying degrees of cytotoxicity against cancer cell lines, with some derivatives displaying IC values in the low micromolar range.
- Neuroactivity : Compounds have been linked to alterations in neurotransmitter levels and receptor activity, indicating potential therapeutic applications in neurodegenerative diseases.
- Antioxidant Properties : Assays measuring radical scavenging activity confirmed that certain structural modifications enhance antioxidant capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
